Cas no 1806761-65-8 (2-Amino-4-cyano-3-(difluoromethyl)pyridine)

2-Amino-4-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-cyano-3-(difluoromethyl)pyridine
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- インチ: 1S/C7H5F2N3/c8-6(9)5-4(3-10)1-2-12-7(5)11/h1-2,6H,(H2,11,12)
- InChIKey: HHSKCTVCMQLMQV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=CN=C1N)F
計算された属性
- せいみつぶんしりょう: 169.045
- どういたいしつりょう: 169.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62.7
2-Amino-4-cyano-3-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078814-500mg |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 500mg |
$806.85 | 2022-03-31 | |
Alichem | A029078814-250mg |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 250mg |
$489.60 | 2022-03-31 | |
Alichem | A029078814-1g |
2-Amino-4-cyano-3-(difluoromethyl)pyridine |
1806761-65-8 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-Amino-4-cyano-3-(difluoromethyl)pyridine 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
2-Amino-4-cyano-3-(difluoromethyl)pyridineに関する追加情報
Exploring the Versatile Applications and Properties of 2-Amino-4-cyano-3-(difluoromethyl)pyridine (CAS No. 1806761-65-8)
The chemical compound 2-Amino-4-cyano-3-(difluoromethyl)pyridine (CAS No. 1806761-65-8) is gaining significant attention in the pharmaceutical and agrochemical industries due to its unique structural features and reactivity. This heterocyclic compound, characterized by its pyridine core, amino group, cyano substituent, and difluoromethyl moiety, offers a wide range of applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for novel bioactive molecules.
One of the most searched questions about 2-Amino-4-cyano-3-(difluoromethyl)pyridine relates to its synthesis and purification methods. The compound is typically synthesized through multi-step organic reactions involving pyridine derivatives as starting materials. Recent advances in catalytic processes have improved the yield and purity of this valuable intermediate. Its difluoromethyl group enhances metabolic stability in potential drug candidates, making it a hot topic in medicinal chemistry research.
The cyano functionality in 2-Amino-4-cyano-3-(difluoromethyl)pyridine provides an excellent handle for further chemical modifications, which explains why it's frequently mentioned in patent literature for pharmaceutical applications. Many researchers are investigating its use in developing kinase inhibitors and other targeted therapies. The compound's molecular weight and logP values suggest good bioavailability, a feature highly sought after in modern drug design.
In material science, the pyridine core of 2-Amino-4-cyano-3-(difluoromethyl)pyridine offers interesting electronic properties that make it suitable for organic electronic applications. The combination of electron-withdrawing (cyano and difluoromethyl) and electron-donating (amino) groups creates a push-pull system that could be valuable in designing new organic semiconductors or photovoltaic materials.
The stability of 2-Amino-4-cyano-3-(difluoromethyl)pyridine under various conditions is another frequently searched topic. Studies show that the compound maintains good stability at room temperature when stored properly, though it should be protected from moisture due to the reactive cyano group. The difluoromethyl moiety contributes to both the compound's stability and its potential biological activity, making it a valuable structural element in many contexts.
Recent publications highlight the growing importance of 2-Amino-4-cyano-3-(difluoromethyl)pyridine in fragment-based drug discovery. Its relatively small size combined with multiple functional groups makes it an ideal candidate for screening against various biological targets. The amino group serves as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, providing multiple interaction points with biological macromolecules.
The safety profile of 2-Amino-4-cyano-3-(difluoromethyl)pyridine is another area of interest for researchers and industrial users. While comprehensive toxicological data may be limited, standard precautions for handling amino-pyridine derivatives should be observed. The compound's physicochemical properties suggest it should be handled with appropriate personal protective equipment in well-ventilated areas.
Market trends indicate increasing demand for 2-Amino-4-cyano-3-(difluoromethyl)pyridine, particularly from contract research organizations and pharmaceutical companies engaged in early-stage drug discovery. The compound's versatility as a synthetic intermediate continues to drive its popularity among medicinal chemists. Several suppliers now offer this material in research quantities, with purity levels typically exceeding 95%.
Future research directions for 2-Amino-4-cyano-3-(difluoromethyl)pyridine may include exploring its use in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The pyridine nitrogen and amino group could coordinate to metal centers, while the difluoromethyl group might influence the electronic properties of such complexes. These potential applications make it a compound worth watching in both academic and industrial settings.
For researchers considering working with 2-Amino-4-cyano-3-(difluoromethyl)pyridine, it's important to note that its cyano group can participate in various click chemistry reactions, while the amino group allows for straightforward derivatization. These features make it a valuable scaffold for combinatorial chemistry approaches and library synthesis in drug discovery programs.
The environmental fate of 2-Amino-4-cyano-3-(difluoromethyl)pyridine is another emerging research area. While specific data may be limited, the presence of both amino and cyano groups suggests that biodegradation studies would be valuable for assessing its environmental impact. The difluoromethyl group may affect the compound's persistence in environmental systems.
In analytical chemistry, 2-Amino-4-cyano-3-(difluoromethyl)pyridine presents interesting challenges and opportunities for method development. The compound's UV absorbance characteristics, influenced by the pyridine core and cyano group, make it suitable for HPLC analysis with UV detection. Mass spectrometric methods can take advantage of the compound's predictable fragmentation pattern.
As research into 2-Amino-4-cyano-3-(difluoromethyl)pyridine continues, we can expect to see more publications exploring its diverse applications. From potential pharmaceutical uses to materials science applications, this compound exemplifies how carefully designed heterocyclic structures can serve multiple purposes in scientific research and industrial applications.
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